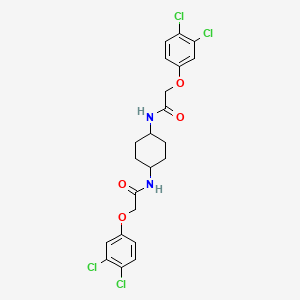
icFSP1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound icFSP1 is a member of the 3-phenylquinazoline class of compounds. It has been identified as a potent inducer of ferroptosis, a form of iron-dependent cell death characterized by the oxidative destruction of cellular membranes. This compound has shown significant potential in cancer therapy by sensitizing cancer cells to ferroptosis .
Métodos De Preparación
The synthesis of icFSP1 involves a small molecule library screen to identify potent ferroptosis inducers. The compound is derived from the 3-phenylquinazoline class, which is known for its ability to alter the activity of ferroptosis suppressor protein-1 (FSP1). The specific synthetic routes and reaction conditions for this compound have not been detailed in the available literature .
Análisis De Reacciones Químicas
icFSP1 primarily induces ferroptosis by triggering phase separation of ferroptosis suppressor protein-1. This process involves the subcellular relocalization of ferroptosis suppressor protein-1 from the membrane, forming cellular foci and condensates that coincide with increased lipid peroxidation . The compound does not directly alter the activity or expression levels of ferroptosis suppressor protein-1 but instead induces phase separation, which is dependent on the N-terminal myristoylation domain and intrinsically disordered regions of ferroptosis suppressor protein-1 .
Aplicaciones Científicas De Investigación
icFSP1 has shown significant promise in various scientific research applications, particularly in cancer therapy. It has been demonstrated to strongly inhibit tumor growth in vivo by promoting phase separation of ferroptosis suppressor protein-1 and inducing ferroptosis in cancer cells .
Mecanismo De Acción
The mechanism of action of icFSP1 is based on triggering phase separation of ferroptosis suppressor protein-1. This process involves the subcellular relocalization of ferroptosis suppressor protein-1 from the membrane, forming cellular foci and condensates that coincide with increased lipid peroxidation . The compound does not inhibit the enzyme activity of ferroptosis suppressor protein-1 directly but instead induces phase separation, which is dependent on the N-terminal myristoylation domain and intrinsically disordered regions of ferroptosis suppressor protein-1 .
Comparación Con Compuestos Similares
icFSP1 is unique in its ability to induce ferroptosis through phase separation of ferroptosis suppressor protein-1. This mechanism of action distinguishes it from other ferroptosis inducers, such as iFSP1, which directly inhibit the enzyme activity of ferroptosis suppressor protein-1 . Other similar compounds include various ferroptosis inducers that target different pathways involved in ferroptosis, such as glutathione peroxidase 4 inhibitors and iron chelators .
Propiedades
Fórmula molecular |
C26H25N3O5 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O5/c1-16-27-21-8-6-5-7-20(21)26(31)29(16)19-11-9-18(10-12-19)28-24(30)15-17-13-22(32-2)25(34-4)23(14-17)33-3/h5-14H,15H2,1-4H3,(H,28,30) |
Clave InChI |
QLTZGMMQMVZODD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)



![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)


![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)
![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)

![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
